molecular formula C11H9NO4 B14756118 (3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one CAS No. 1705-45-9

(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one

Cat. No.: B14756118
CAS No.: 1705-45-9
M. Wt: 219.19 g/mol
InChI Key: UCUHWEXTZBUIPQ-RMKNXTFCSA-N
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Description

(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one is a chemical compound characterized by the presence of a nitrophenyl group attached to an oxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one typically involves the condensation of 3-nitrobenzaldehyde with oxolan-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Compounds with various functional groups replacing the nitro group.

Scientific Research Applications

(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of (3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-[(4-nitrophenyl)methylidene]oxolan-2-one: Similar structure but with the nitro group in a different position.

    (3E)-3-[(3-aminophenyl)methylidene]oxolan-2-one: Similar structure but with an amino group instead of a nitro group.

Uniqueness

(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one is unique due to the specific positioning of the nitro group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

1705-45-9

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one

InChI

InChI=1S/C11H9NO4/c13-11-9(4-5-16-11)6-8-2-1-3-10(7-8)12(14)15/h1-3,6-7H,4-5H2/b9-6+

InChI Key

UCUHWEXTZBUIPQ-RMKNXTFCSA-N

Isomeric SMILES

C\1COC(=O)/C1=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1COC(=O)C1=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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